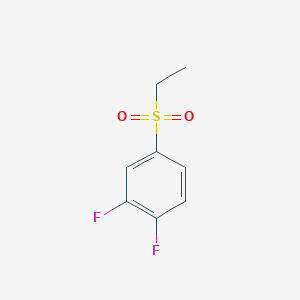

3-(2-氯-4-(甲基磺酰基)苯氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonyl-containing benzoic acid derivatives can be complex, involving multiple steps such as reduction, methylation, oxidation, and purification. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is described as a process that can achieve high purity and yield, with a total yield of 51.8% and purity over 98% . This process is noted for its cost-effectiveness and environmental friendliness due to the use of chloroacetic acid instead of dimethyl sulfate in the methylation step .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid can be characterized using various analytical techniques such as UV-VIS, IR, 1H NMR, mass spectroscopy, and single crystal X-ray determination . For example, the crystal structure of a Schiff base related to sulfonyl benzoic acid derivatives was determined to crystallize in the triclinic system and space group P 1 . The structure was stabilized by intermolecular hydrogen bonds involving carboxylic oxygens, nitrogen atoms, and sulphonyl oxygens .

Chemical Reactions Analysis

Chemical reactions involving sulfonyl benzoic acid derivatives can include condensation reactions, as seen with the formation of Schiff bases . Additionally, the addition of benzoic acid to oleic acid catalyzed by methanesulfonic acid results in an addition product formed via the carboxyl group . This suggests that similar sulfonyl benzoic acid derivatives might also undergo addition reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl benzoic acid derivatives can be influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds and pi-pi interactions can affect the compound's stability and solubility . The antibiotic potency of these compounds can also be assessed through molecular docking studies, indicating potential biological activity . The addition reactions of benzoic acid derivatives, as mentioned, can yield products with different properties depending on the reactants and catalysts used .

科学研究应用

Application 1: Synthesis of Triketone Herbicides

- Specific Scientific Field: Organic Chemistry, specifically the synthesis of herbicides .

- Summary of the Application: 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is used as an intermediate in the synthesis of a new type of triketone herbicide . This herbicide has high economic value and good market prospects .

- Methods of Application or Experimental Procedures: The preparation of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(methylsulfonyl)toluene is a typical example of the benzylic oxidation of a substituted toluene . This oxidation may be performed using chemical oxidation, electrolytic oxidation, or microbial biochemical oxidation . In one specific method, the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid has been developed . The optimized reaction conditions are 160 °C, oxygen pressure 1.5 MPa, HNO3 concentration 25 wt%, HNO3: substrate 0.5:1, and use 1.0 mol% CuI as catalyst .

- . The dosage of HNO3 in the new process is only 25% of the stoichiometric amount and 12.5% of the amount of the traditional process . The NOx emission is 5% amount of the traditional process .

Application 2: Occupational Health and Safety

- Specific Scientific Field: Occupational Health and Safety .

- Summary of the Application: 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA), a compound related to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid, has been identified as a respiratory sensitiser . It has been linked to occupational asthma, rhinitis, and urticaria .

- Methods of Application or Experimental Procedures: The identification of BCMBA as a respiratory sensitiser was made through outbreak investigations at a BCMBA-producing factory . This involved observations of work processes, assessment of exposure, a medical survey with a questionnaire, and skin prick tests with a 0.5% BCMBA water solution on exposed and unexposed workers .

- Results or Outcomes: Nine workers with respiratory and/or skin symptoms and positive skin prick tests to BCMBA were identified . A survey among chemical factory workers indicated a BCMBA-related sensitisation rate of 8% among all exposed workers . Six cases of occupational asthma, rhinitis, and/or contact urticaria caused by BCMBA were confirmed with challenge tests .

Application 3: Pharmacological Research

- Specific Scientific Field: Pharmacology .

- Summary of the Application: Compounds related to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid are believed to be useful in the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

属性

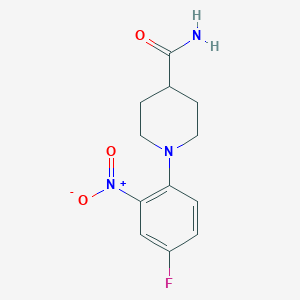

IUPAC Name |

3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUWIGAMOUAEQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)